molecular formula C10H12N2O3 B253509 N-(3,6-dimethyl-2-nitrophenyl)acetamide

N-(3,6-dimethyl-2-nitrophenyl)acetamide

Cat. No.: B253509
M. Wt: 208.21 g/mol
InChI Key: BGJRFFYDQCNGBQ-UHFFFAOYSA-N
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Description

N-(3,6-Dimethyl-2-nitrophenyl)acetamide is an acetamide derivative featuring a nitro group at the 2-position and methyl groups at the 3- and 6-positions on the phenyl ring. Its molecular formula is C₁₀H₁₁N₂O₃, with a molecular weight of 207.21 g/mol.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(3,6-dimethyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-6-4-5-7(2)10(12(14)15)9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13)

InChI Key

BGJRFFYDQCNGBQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between N-(3,6-dimethyl-2-nitrophenyl)acetamide and related compounds:

Compound Name Substituents Molecular Formula Key Features/Applications References
This compound 2-NO₂, 3-CH₃, 6-CH₃ C₁₀H₁₁N₂O₃ Potential intermediate; methyl groups enhance lipophilicity. -
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Cl, 2-NO₂, SO₂CH₃ C₉H₉ClN₂O₅S Sulfonyl group increases stability; used in heterocyclic synthesis.
N-(3-Nitrophenyl)acetamide 3-NO₂ C₈H₈N₂O₃ Simple nitro derivative; intermediate in organic reactions.
2-Chloro-N-(2,6-diethylphenyl)acetamide 2-Cl, 2,6-(CH₂CH₃) C₁₂H₁₆ClNO Herbicide (e.g., alachlor); chloro and ethyl groups improve pesticidal activity.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]acetamide Complex pyridazinone and methoxybenzyl groups Not specified FPR2 agonist; activates calcium mobilization in neutrophils.
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide 4-OCH₃, pyrrolidinyl-sulfonyl C₂₁H₂₂N₄O₄S Anti-cancer activity (HCT-1, MCF-7 cell lines).

Key Observations:

  • Substituent Position Effects : The nitro group at the 2-position (target compound) versus 3-position (N-(3-nitrophenyl)acetamide) alters electronic distribution and steric hindrance, impacting reactivity and interaction with biological targets .
  • Methyl vs.
  • Complex Heterocyclic Derivatives: Compounds with fused rings (e.g., pyridazinones, quinazolines) exhibit targeted pharmacological activities (e.g., FPR2 agonism, anti-cancer effects), suggesting that the target compound’s nitro and methyl groups could be modified for similar applications .

Physicochemical Properties

  • Lipophilicity : Methyl groups (target compound) likely increase logP compared to chloro or nitro analogs, affecting bioavailability.
  • Crystal Packing : Intermolecular interactions (e.g., hydrogen bonding between carbonyl oxygen and methyl hydrogens) observed in N-(4-chloro-2-nitrophenyl)acetamide derivatives may influence the target compound’s crystallinity and solubility .

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